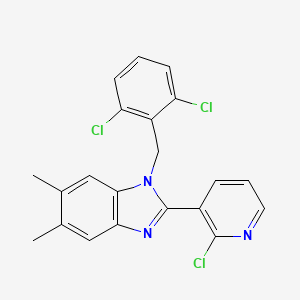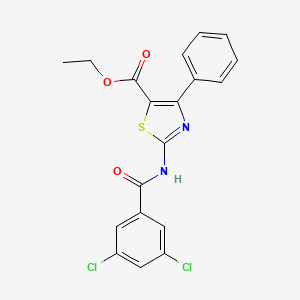![molecular formula C14H15ClN2O2 B2459374 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034509-12-9](/img/structure/B2459374.png)
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The compound features a benzamide core with a 3-chloro substituent and a 3-(3-methylisoxazol-5-yl)propyl side chain. Isoxazole derivatives, such as the one present in this compound, are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The 3-(3-methylisoxazol-5-yl)propyl side chain can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a suitable alkyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of amides or thioethers
Scientific Research Applications
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide: Known for its anti-inflammatory and antimicrobial properties.
3-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)propanamide: Similar structure but with a propanamide core, studied for its antifungal activities.
3-chloro-N-(3-(3-methylisoxazol-5-yl)propyl)oxalamide: Contains an oxalamide core, known for its potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of a benzamide core with a 3-chloro substituent and a 3-(3-methylisoxazol-5-yl)propyl side chain, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKQTYEGAYERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2459291.png)
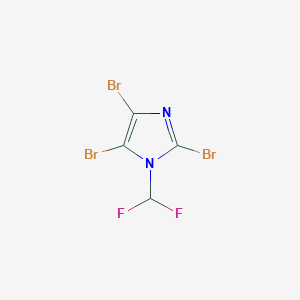
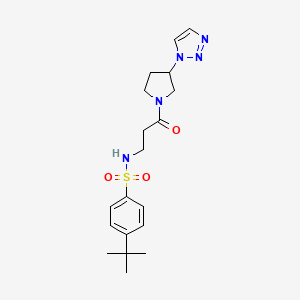
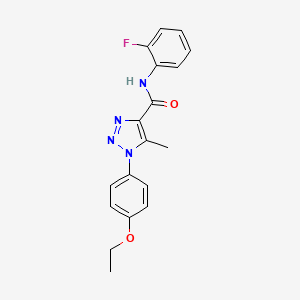
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)
![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)
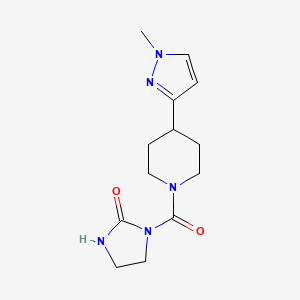


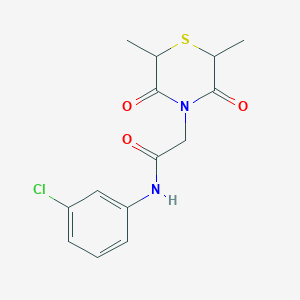
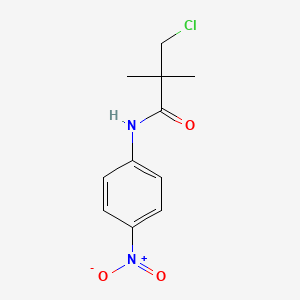
![2-[1-(3,5-dichlorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2459310.png)
